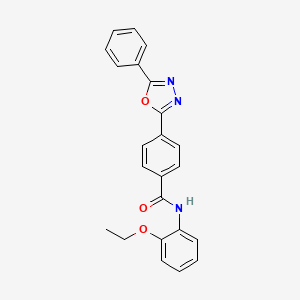![molecular formula C21H25NO3S B4210658 1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone](/img/structure/B4210658.png)
1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone
Overview
Description
1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone is an organic compound that features a benzene ring substituted with a benzylsulfonyl group and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the benzylsulfonyl precursor. This precursor can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is functionalized with a benzylsulfonyl group. The azepane ring is then introduced through a series of nucleophilic substitution reactions, often involving the use of strong bases and appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted azepane derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The azepane ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(benzylsulfonyl)methyl]benzoyl}piperidine
- 1-{4-[(benzylsulfonyl)methyl]benzoyl}morpholine
- 1-{4-[(benzylsulfonyl)methyl]benzoyl}pyrrolidine
Uniqueness
1-Azepanyl{4-[(benzylsulfonyl)methyl]phenyl}methanone is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The azepane ring’s size and flexibility can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
azepan-1-yl-[4-(benzylsulfonylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c23-21(22-14-6-1-2-7-15-22)20-12-10-19(11-13-20)17-26(24,25)16-18-8-4-3-5-9-18/h3-5,8-13H,1-2,6-7,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALVGMZYLDOAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-chloro-2-nitrophenyl)-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4210575.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4210580.png)

![2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}-N-isopropylbenzamide](/img/structure/B4210584.png)

![2-[2-(4-Methylphenyl)sulfanylpropanoylamino]benzamide](/img/structure/B4210601.png)
![2-(4-bromophenoxy)-N-[4-(4-butyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B4210602.png)

![methyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4210612.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4210630.png)
![2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-methylphenyl)acetamide](/img/structure/B4210637.png)
![N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B4210661.png)
![3-(2,5-dimethoxyphenyl)-11-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4210668.png)
